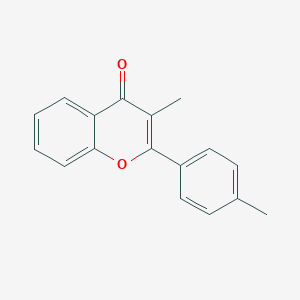

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Continuous flow reactors: For better control over reaction conditions

Purification techniques: Such as recrystallization or chromatography

Análisis De Reacciones Químicas

Types of Reactions

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate

Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride

Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Nitro or halogenated derivatives

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Anticancer Activity

Benzopyran derivatives have been extensively studied for their anticancer properties. Research indicates that 3-substituted benzopyran-4-one derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, specific derivatives have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while displaying minimal cytotoxicity to normal HEK-293 cells . These findings suggest that benzopyran derivatives can selectively target cancer cells, making them promising candidates for cancer therapy.

1.2 Neuroprotective Effects

Recent studies have explored the neuroprotective potential of certain benzopyran derivatives in the context of neurodegenerative diseases like Alzheimer’s disease. For example, derivatives such as (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one have demonstrated high binding affinities to β-amyloid plaques, indicating their potential as diagnostic agents for Alzheimer's . This application highlights the compound's role in early diagnosis and possibly in therapeutic strategies targeting neurodegeneration.

1.3 Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of benzopyran derivatives have also been documented. Novel compounds derived from 4H-1-benzopyran-4-one have shown effectiveness in reducing inflammation and pain, suggesting their utility in treating conditions characterized by chronic inflammation . These properties are attributed to the compound's ability to modulate various biochemical pathways involved in inflammation.

Industrial Applications

3.1 Material Science

In material science, benzopyran derivatives serve as precursors for advanced materials due to their unique structural properties. Their ability to undergo various chemical transformations makes them suitable for developing novel materials with specific functionalities.

3.2 Agrochemicals

The potential use of benzopyran derivatives as agrochemicals has been explored, particularly for their antimicrobial properties. These compounds may be effective against a range of plant pathogens, thereby enhancing agricultural productivity.

Table 1: Summary of Anticancer Activity

| Compound Name | Cancer Cell Line | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| Compound 5a | MDA-MB-231 | 5.2 | High |

| Compound 5b | HEK-293 | >102.4 | Low |

| Compound 5c | PC-3 | Not reported | Moderate |

This table summarizes key findings from studies on the anticancer activity of various benzopyran derivatives, showcasing their selectivity towards cancer cells compared to normal cells.

Table 2: Neuroprotective Agents

| Compound Name | Target | Binding Affinity (nM) |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | β-Amyloid Plaques | 9.98 |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | β-Amyloid Plaques | 9.10 |

This table presents data on the binding affinities of selected benzopyran derivatives to β-amyloid plaques, indicating their potential role as diagnostic agents in Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of key enzymes involved in disease pathways

Receptors: Modulation of receptor activity to alter cellular responses

Pathways: Interference with signaling pathways to exert therapeutic effects

Comparación Con Compuestos Similares

Similar Compounds

4H-1-Benzopyran-4-one: The parent compound with similar structural features

Flavonoids: Naturally occurring compounds with a benzopyran core

Coumarins: Compounds with a similar lactone ring structure

Uniqueness

4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Actividad Biológica

4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI), commonly referred to as a derivative of benzopyran, has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C17H14O2

- Molar Mass : 250.29 g/mol

- CAS Number : 118092-37-8

Anti-inflammatory Activity

Research has demonstrated that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory properties. A patent describes compounds within this category that effectively inhibit edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory mediators, which can be quantified by measuring the reduction in edema compared to control groups.

| Study | Methodology | Results |

|---|---|---|

| Patent Study (2007) | Edema measurement in animal models | Significant reduction in edema compared to untreated controls |

Antioxidant Activity

The antioxidant potential of 4H-1-benzopyran derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that certain analogs possess strong antioxidant capabilities comparable to established antioxidants such as vitamin C .

| Assay Type | Compound Tested | Scavenging Activity (%) |

|---|---|---|

| DPPH Assay | Analog 2 | 93% |

| DPPH Assay | Analog 3 | 82% |

Antimicrobial Properties

In vitro studies have shown that some derivatives of 4H-1-benzopyran-4-one exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated efficacy comparable to commercial antibiotics .

| Bacteria Tested | Compound | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Compound A | 15 |

| Escherichia coli | Compound B | 18 |

Case Study 1: Analogs as Tyrosinase Inhibitors

A study investigated the inhibitory effects of various analogs of benzopyran on tyrosinase activity, an enzyme critical in melanin production. The results indicated that specific analogs significantly inhibited tyrosinase activity in B16F10 murine melanoma cells, highlighting their potential use in treating hyperpigmentation disorders .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of selected benzopyran derivatives were assessed in B16F10 cells. While some analogs exhibited low cytotoxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxicity, emphasizing the need for careful evaluation when considering therapeutic applications .

Propiedades

IUPAC Name |

3-methyl-2-(4-methylphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPVCSURNBVSOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.